CYP2D6-Dominant Hydroxylation Kinetics: HO-MPPP Formation vs. Alternative Metabolic Routes
The biotransformation of MPPP to HO-MPPP (the target compound) is catalyzed exclusively by CYP2C19 and CYP2D6 among the major human hepatic P450 isoforms. CYP2D6 is the dominant enzyme, exhibiting an apparent Km of 9.8 ± 2.5 μM and Vmax of 13.6 ± 0.7 pmol/min/pmol P450 in recombinant baculovirus-expressed microsomes. By contrast, CYP2C19 displayed biphasic non-saturable kinetics with a high-affinity Km,1 of 47.2 ± 12.5 μM (approximately 5-fold higher Km than CYP2D6) and Vmax,1 of 8.1 ± 1.4 pmol/min/pmol P450, indicating a substantially lower catalytic efficiency for HO-MPPP formation [1]. In pooled human liver microsomes, the high-affinity component exhibited Km,1 = 57.0 ± 20.9 μM and Vmax,1 = 199.7 ± 59.7 pmol/min/mg protein. CYP2D6-specific inhibition with 3 μM quinidine reduced MPPP hydroxylation to 11.8 ± 1.6% of control (p < 0.01), confirming CYP2D6 as the principal isoform responsible for HO-MPPP production [1]. This enzyme-selectivity profile differs from the metabolism of α-PPP (which lacks the 4′-methyl group), where alternative oxidative pathways such as pyrrolidine-ring hydroxylation and oxidative desamination predominate, making HO-MPPP a CYP2D6-selective probe metabolite [2].
| Evidence Dimension | Enzyme kinetic parameters for 4′-hydroxymethyl metabolite formation |
|---|---|
| Target Compound Data | HO-MPPP formation via CYP2D6: Km = 9.8 ± 2.5 μM, Vmax = 13.6 ± 0.7 pmol/min/pmol P450; CYP2C19: Km,1 = 47.2 ± 12.5 μM, Vmax,1 = 8.1 ± 1.4 pmol/min/pmol P450 |
| Comparator Or Baseline | α-PPP metabolism: predominantly oxidative desamination and pyrrolidine-ring hydroxylation (no 4′-hydroxymethyl pathway); MPPP alternative pathways: N-dealkylation and carboxylic acid formation |
| Quantified Difference | CYP2D6 affinity for MPPP (Km = 9.8 μM) is approximately 5-fold higher than CYP2C19 (Km = 47.2 μM); quinidine inhibited HO-MPPP formation by 88.2% (11.8% residual activity) |
| Conditions | Baculovirus-infected insect cell microsomes expressing individual human P450 isoforms; pooled human liver microsomes; substrate range 2–1000 μM MPPP |
Why This Matters
Laboratories performing CYP2D6 phenotyping or studying MPPP metabolism require authentic HO-MPPP as a quantitative reference standard, because neither α-PPP nor the carboxylic acid metabolite can serve as a surrogate for this CYP2D6-specific hydroxylation endpoint.
- [1] Springer D, Staack RF, Paul LD, et al. Identification of cytochrome P450 enzymes involved in the metabolism of 4′-methyl-α-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. Drug Metabolism and Disposition. 2003;31(8):979-982. doi:10.1124/dmd.31.8.979. View Source
- [2] Springer D, Fritschi G, Maurer HH. Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4′-methyl-α-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry. Journal of Chromatography B. 2003;796(2):253-266. doi:10.1016/j.jchromb.2003.07.008. View Source
